(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide
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Overview
Description
Scientific Research Applications
Positron Emission Tomography (PET) Imaging
- Fookes et al. (2008) explored the synthesis of fluoroethoxy and fluoropropoxy substituted compounds, including (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide, for PET imaging. These compounds showed high affinity and selectivity for peripheral benzodiazepine receptors, which could be leveraged in imaging studies of neurodegenerative disorders (Fookes et al., 2008).
Antitumor Activity
- Naito et al. (2005) synthesized a series of compounds, including variants of this compound, and evaluated their cytotoxic activity against several tumor cell lines. These compounds showed potential in in vitro and in vivo antitumor activities (Naito et al., 2005).
Anti-Inflammatory and Analgesic Agents
- Muralidharan et al. (2019) investigated derivatives of this compound for their anti-inflammatory and analgesic activities. The study revealed improved biological activities in several new derivatives (Muralidharan et al., 2019).
Antifilarial Evaluation
- Angelo et al. (1983) synthesized a series of compounds including this compound for antifilarial evaluation. This study aimed to find potential treatments against filarial infections (Angelo et al., 1983).
Fluorescence Binding Studies
- Meng et al. (2012) synthesized compounds related to this compound and investigated their interactions with bovine serum albumin (BSA) through fluorescence studies. These studies are essential for understanding drug-protein interactions (Meng et al., 2012).
Mechanism of Action
Future Directions
Given the limited information available about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its potential applications in various fields such as medicine, materials science, or environmental science .
Properties
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-11-1-15-28-18-5-2-16(3-6-18)4-7-20(27)25-19-10-14-24-21(26-19)17-8-12-23-13-9-17/h2-10,12-14H,1,11,15H2,(H,24,25,26,27)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPTFXLSJJCSJ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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